![molecular formula C19H19N3O2S2 B2982246 4-amino-N-(4-methoxybenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide CAS No. 946370-78-1](/img/structure/B2982246.png)
4-amino-N-(4-methoxybenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide
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Description
4-amino-N-(4-methoxybenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
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Biological Activity
Chemical Structure
The molecular formula of the compound is C13H14N2O2S, and it features a thiazole ring with various substituents that enhance its biological properties. The presence of an amino group and a methoxybenzyl moiety contributes to its pharmacological profile.
Synthesis
The synthesis of 4-amino-N-(4-methoxybenzyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide typically involves the reaction of appropriate thiazolidine precursors with substituted amines and thioketones. The synthetic pathway can be optimized for yield and purity through various methodologies, including microwave-assisted synthesis or solvent-free conditions.
Anticancer Activity
Several studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a series of thiazolidine-4-one compounds demonstrated potent activity against various cancer cell lines, including lung and colorectal cancers. The mechanism often involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation in cancer cells .
Antimicrobial Properties
Thiazole derivatives have also shown promising antimicrobial activities. In particular, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving activity comparable to standard antibiotics .
Antioxidant Activity
Research has highlighted the antioxidant potential of thiazole compounds. For example, certain derivatives demonstrated a high capacity to scavenge free radicals in vitro, suggesting their utility in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various thiazole derivatives, this compound was shown to inhibit cell proliferation in HT29 adenocarcinoma cells with an IC50 value in the low micromolar range. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
A comparative analysis of antimicrobial activity revealed that the compound exhibited an inhibition zone of 22 mm against S. aureus, indicating strong antibacterial properties. The structure-activity relationship suggested that modifications on the phenyl ring significantly influenced antibacterial efficacy .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Antimicrobial | Strong activity against E. coli and S. aureus | |
Antioxidant | High radical scavenging capacity |
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition: Disruption of microtubule dynamics leading to cell cycle arrest.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways.
- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS) which contribute to cellular damage.
Properties
IUPAC Name |
4-amino-N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12-3-7-14(8-4-12)22-17(20)16(26-19(22)25)18(23)21-11-13-5-9-15(24-2)10-6-13/h3-10H,11,20H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFPWYUOSVUHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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